2-(piperidin-4-yl)-1H-indole

Übersicht

Beschreibung

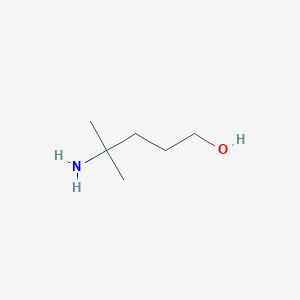

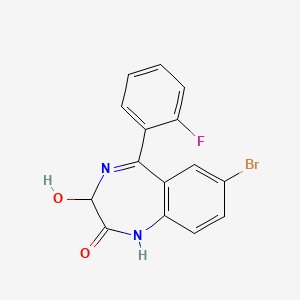

2-(piperidin-4-yl)-1H-indole is a compound that features a piperidine ring attached to the fourth position of an indole moiety. This structural motif is found in various molecules that exhibit a range of biological activities, including inhibition of biogenic amine uptake, antagonism of chemokine receptors, and potential anti-tumor properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids is achieved using chiral phosphoric acid catalysts . Another example is the Leimgruber–Batcho indole synthesis, which was used to produce a key intermediate for a protein kinase C inhibitor . Additionally, the synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis .

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(piperidin-4-yl)-1H-indole scaffold can be complex, with potential for multiple stereocenters and conformational isomers. The stereochemistry of such compounds is often determined using a combination of experimental and computational methods . X-ray crystallography is also used to elucidate the structure of related dispiro compounds, providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

Compounds with the 2-(piperidin-4-yl)-1H-indole structure can participate in various chemical reactions. For example, they can be involved in tandem cyclizations to form spirocarbamates or react with azomethine ylides to yield dispiroindole derivatives . These reactions are often regioselective and can be optimized for better yields and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(piperidin-4-yl)-1H-indole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and interaction with biological targets. For instance, the introduction of an acidic moiety at the 1-position of the indole can alter the compound's in vitro profile, including its receptor selectivity and hERG channel inhibition . The solubility, stability, and crystallinity of these compounds can be tailored through synthetic modifications, which is crucial for their development as pharmaceutical agents .

Relevant Case Studies

Several case studies highlight the potential applications of 2-(piperidin-4-yl)-1H-indole derivatives. Indalpine, a selective inhibitor of neuronal 5-hydroxytryptamine uptake, has been selected for clinical studies due to its promising biochemical and behavioral profiles . In the realm of cancer research, dispiroindole derivatives have shown mild activity against various human tumor cell lines and considerable anti-inflammatory properties in vivo . Moreover, piperidine-4-yl-1H-indoles have been investigated as CC chemokine receptor-3 (CCR3) antagonists, with insights gained from receptor modeling to optimize their selectivity for rodent receptors .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Synthesis of Schiff Bases

- Three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields .

- UV–Visible and FTIR spectroscopy were used to monitor the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .

- Structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .

-

Antimicrobial and Antioxidant Activity

- The in vitro antimicrobial activities of the three Schiff bases were evaluated against several types of bacteria by disk diffusion test using Gentamicin as the standard antibiotic .

- Schiff bases revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard .

-

Pancreatic Lipase Inhibitors

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(piperidin-4-yl)-1H-indole” and its derivatives may have potential applications in drug design and pharmaceutical research.

Eigenschaften

IUPAC Name |

2-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSRJRFKZHTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538265 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperidin-4-yl)-1H-indole | |

CAS RN |

200714-50-7 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)